molecular formula C13H16O B13509200 2-Phenylspiro[3.3]heptan-2-ol

2-Phenylspiro[3.3]heptan-2-ol

Cat. No.: B13509200
M. Wt: 188.26 g/mol
InChI Key: MYAGDIUUFKBJNL-UHFFFAOYSA-N
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Description

2-Phenylspiro[3.3]heptan-2-ol is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylspiro[3.3]heptan-2-ol typically involves the reaction of phenylmagnesium bromide with spiro[3.3]heptan-2-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylspiro[3.3]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of spiro[3.3]heptan-2-one or spiro[3.3]heptan-2-carboxylic acid.

    Reduction: Formation of 2-phenylspiro[3.3]heptane.

    Substitution: Formation of 2-phenylspiro[3.3]heptan-2-yl chloride or bromide.

Scientific Research Applications

2-Phenylspiro[3.3]heptan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs that may exhibit unique pharmacological properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Phenylspiro[3.3]heptan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

2-Phenylspiro[3.3]heptan-2-ol can be compared with other spirocyclic compounds, such as:

    Spiro[3.3]heptane: Lacks the phenyl and hydroxyl groups, resulting in different chemical properties and reactivity.

    2-Phenylspiro[3.3]heptane:

    Spiro[3.3]heptan-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of a spirocyclic structure with a phenyl and hydroxyl group, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-phenylspiro[3.3]heptan-2-ol

InChI

InChI=1S/C13H16O/c14-13(11-5-2-1-3-6-11)9-12(10-13)7-4-8-12/h1-3,5-6,14H,4,7-10H2

InChI Key

MYAGDIUUFKBJNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=CC=C3)O

Origin of Product

United States

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